
(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid
概要
説明
(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly relevant in peptide synthesis and other applications where selective protection and deprotection of functional groups are crucial.
作用機序
Target of Action
It is known that boc-protected amino acids are widely used in the synthesis of peptides . These peptides can interact with a variety of biological targets, including enzymes, receptors, and ion channels, depending on their sequence and structure.
Mode of Action
The mode of action of (S)-2-(Boc-amino)-4-methyl-4-pentenoic acid is primarily through its role as a building block in peptide synthesis . The Boc group serves as a protective group for the amino function during peptide synthesis, preventing unwanted side reactions . Once the peptide chain is assembled, the Boc group can be removed under acidic conditions .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the specific peptide that it is incorporated into. Peptides can participate in a wide range of biological processes, from acting as neurotransmitters to serving as hormones, and can influence pathways related to inflammation, immune response, cell growth, and many others .
Result of Action
The result of the action of this compound would be the synthesis of a specific peptide with biological activity. The exact molecular and cellular effects would depend on the nature of the peptide and its biological targets .
Action Environment
The action, efficacy, and stability of this compound and the peptides it forms can be influenced by various environmental factors. These can include pH, temperature, the presence of other biomolecules, and the specific cellular or tissue environment .
生化学分析
Biochemical Properties
(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes, proteins, and other biomolecules during these processes. For instance, it can be incorporated into peptide chains through the action of peptide synthetases, which catalyze the formation of peptide bonds between amino acids. The Boc protecting group ensures that the amino group remains unreactive until the desired point in the synthesis, preventing unwanted side reactions .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. By facilitating the incorporation of specific amino acid residues into peptides, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound may act as signaling molecules that bind to cell surface receptors, triggering intracellular signaling cascades that regulate gene expression and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc protecting group is removed under acidic conditions, exposing the amino group, which can then participate in peptide bond formation. This process is catalyzed by peptide synthetases, which facilitate the nucleophilic attack of the amino group on the carbonyl carbon of another amino acid, forming a peptide bond. Additionally, the compound may interact with enzymes involved in post-translational modifications, influencing the activity and function of the resulting peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The Boc protecting group is relatively stable under neutral conditions but can be removed under acidic conditions, leading to the exposure of the amino group. Over time, the compound may undergo hydrolysis or other degradation reactions, which can affect its efficacy in peptide synthesis. Long-term studies have shown that the stability of this compound is crucial for its consistent performance in biochemical applications .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can be effectively incorporated into peptides without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. Studies have shown that careful dosage optimization is essential to achieve the desired biochemical outcomes while minimizing any negative effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide and protein synthesis. The compound interacts with enzymes such as peptide synthetases and proteases, which facilitate its incorporation into peptides and subsequent degradation. Additionally, the Boc protecting group can be metabolized by specific enzymes, leading to the release of the free amino acid, which can then participate in further biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where peptide synthesis occurs. The distribution of the compound can also be influenced by its physicochemical properties, such as solubility and stability, which affect its ability to diffuse through cellular membranes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the endoplasmic reticulum, where peptide synthesis occurs, or to other organelles involved in protein processing and modification. The specific localization of the compound can influence its activity and function, as well as its interactions with other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Boc-amino)-4-methyl-4-pentenoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine or N-methylmorpholine . The Boc group can be introduced to the amino acid precursor through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact .
化学反応の分析
Types of Reactions
(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid, or methanesulfonic acid in dioxane.
Substitution: Various nucleophiles and bases, depending on the desired substitution product.
Major Products Formed
Deprotection: The major product is the free amine, which can further react to form peptides or other derivatives.
Substitution: The major products depend on the nucleophile used in the reaction.
科学的研究の応用
(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Boc group protects the amino group during the coupling of amino acids.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where protected amino acids are essential intermediates in drug synthesis.
Biological Research: It is used in the study of enzyme-substrate interactions and protein engineering.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.
類似化合物との比較
Similar Compounds
(S)-2-(Fmoc-amino)-4-methyl-4-pentenoic acid: Features a fluorenylmethoxycarbonyl (Fmoc) protecting group instead of Boc.
(S)-2-(Cbz-amino)-4-methyl-4-pentenoic acid: Features a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid is unique due to the specific properties of the Boc protecting group. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, making it suitable for use in multi-step synthesis processes where selective protection and deprotection are required . This distinguishes it from compounds with Fmoc or Cbz protecting groups, which have different stability profiles and deprotection conditions .
特性
IUPAC Name |
(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWOMLAFEJVSSA-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3178889.png)
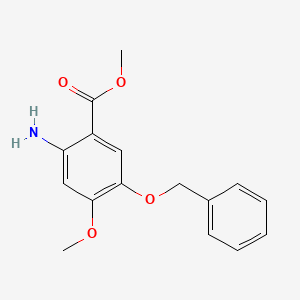
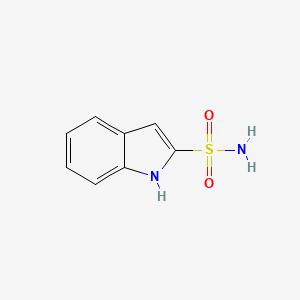

![1-[4-(2-Fluorophenoxy)phenyl]methanamine](/img/structure/B3178918.png)
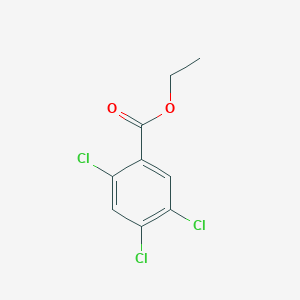
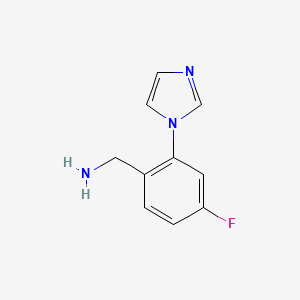
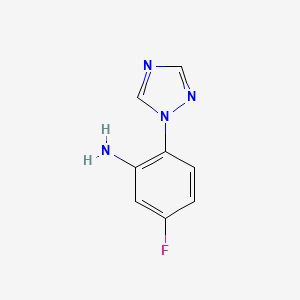
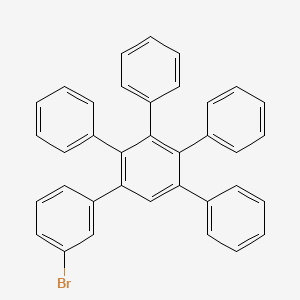
![Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B3178954.png)
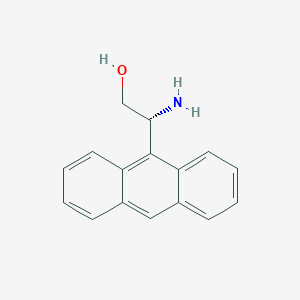
![Sodium 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B3178974.png)
![(S)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide)](/img/structure/B3178982.png)

